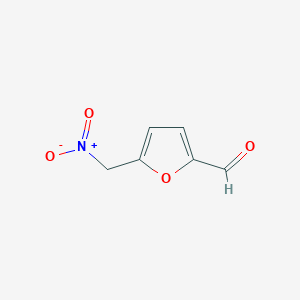![molecular formula C12H10N6O B13967152 4-[2-(1,2,4-Triazol-1-yl)pyrimidin-4-yl]oxyaniline CAS No. 943313-32-4](/img/structure/B13967152.png)
4-[2-(1,2,4-Triazol-1-yl)pyrimidin-4-yl]oxyaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[[2-(1,2,4-triazol-1-yl)-4-pyrimidinyl]oxy]aniline is a compound that features a triazole ring and a pyrimidine ring connected via an ether linkage to an aniline moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[2-(1,2,4-triazol-1-yl)-4-pyrimidinyl]oxy]aniline typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile.
Formation of the Pyrimidine Ring: The pyrimidine ring is often synthesized via a condensation reaction between a β-dicarbonyl compound and an amidine.
Coupling of the Triazole and Pyrimidine Rings: The triazole and pyrimidine rings are then coupled using a suitable linker, such as an ether linkage, under basic conditions.
Attachment of the Aniline Moiety: Finally, the aniline moiety is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
4-[[2-(1,2,4-triazol-1-yl)-4-pyrimidinyl]oxy]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline moiety.
Common Reagents and Conditions
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines or thiols; reactions often conducted in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of substituted aniline derivatives.
Applications De Recherche Scientifique
4-[[2-(1,2,4-triazol-1-yl)-4-pyrimidinyl]oxy]aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 4-[[2-(1,2,4-triazol-1-yl)-4-pyrimidinyl]oxy]aniline involves its interaction with specific molecular targets:
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(1H-1,2,4-Triazol-1-yl)aniline
- 4-(1H-1,2,4-Triazol-1-yl)benzoic acid
- 3-Nitro-1H-1,2,4-triazol-1-yl derivatives
Uniqueness
4-[[2-(1,2,4-triazol-1-yl)-4-pyrimidinyl]oxy]aniline is unique due to its combined triazole and pyrimidine rings, which confer distinct biological activities and chemical reactivity compared to other similar compounds .
Propriétés
Numéro CAS |
943313-32-4 |
|---|---|
Formule moléculaire |
C12H10N6O |
Poids moléculaire |
254.25 g/mol |
Nom IUPAC |
4-[2-(1,2,4-triazol-1-yl)pyrimidin-4-yl]oxyaniline |
InChI |
InChI=1S/C12H10N6O/c13-9-1-3-10(4-2-9)19-11-5-6-15-12(17-11)18-8-14-7-16-18/h1-8H,13H2 |
Clé InChI |
NHIOQVIEQSGHKD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N)OC2=NC(=NC=C2)N3C=NC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Butyl-5,7-dichloropyrazolo[1,5-a]pyrimidine](/img/structure/B13967072.png)


![3-Hydroxy-2-[hydroxy(phenyl)methylidene]cyclohex-3-en-1-one](/img/structure/B13967092.png)



![1H-Pyrido[2,3-c][1,2,5]triazepine](/img/structure/B13967112.png)
![N-ethylbenzo[d]oxazole-2-sulfonamide](/img/structure/B13967117.png)




